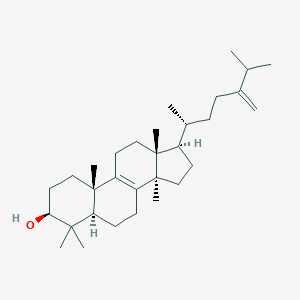

Eburicol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26+,27+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLZCPIILZRCPS-ANMPWZFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319161 | |

| Record name | Eburicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-88-6 | |

| Record name | Eburicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eburicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eburicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eburicol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eburicol (24-methylenelanost-8-en-3β-ol) is a tetracyclic triterpenoid alcohol that serves as a crucial intermediate in the biosynthesis of ergosterol in many fungal species. Its discovery is historically linked to the isolation of its precursor, eburicoic acid, in the mid-20th century. Found predominantly in a variety of fungi, this compound's accumulation, particularly under the influence of azole antifungals, has been identified as a key factor in the fungicidal activity of these drugs against certain pathogens. This technical guide provides an in-depth overview of the discovery of this compound, its natural fungal sources with available quantitative data, detailed experimental protocols for its extraction and analysis, and a discussion of its role in fungal cellular processes.

Discovery and Physicochemical Properties

The discovery of this compound is intrinsically linked to the earlier isolation of its carboxylic acid precursor, eburicoic acid. In 1950, eburicoic acid was first isolated from the fungus Polyporus anthracophilus. Subsequent research on the sterol biosynthesis pathway in fungi led to the identification of this compound as a key intermediate.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃₁H₅₂O |

| Molar Mass | 440.75 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol. Insoluble in water. |

| Melting Point | Not consistently reported |

Natural Sources of this compound

This compound is a characteristic sterol of the fungal kingdom and has been identified in a diverse range of fungal species. Its concentration can vary significantly depending on the species, strain, and growth conditions.

Fungal Species

This compound has been detected in numerous fungi, including, but not limited to:

-

Aspergillus fumigatus

-

Penicillium italicum

-

Saccharomyces cerevisiae (as part of the ergosterol pathway)

-

Mycosphaerella graminicola

-

Clonostachys rosea

-

Histoplasma capsulatum

-

Neurospora crassa

Quantitative Data

Quantitative data on the concentration of this compound in various fungi is not extensively available in a standardized format. However, studies have reported relative amounts or accumulation under specific conditions. Table 2 summarizes available quantitative insights.

| Fungal Species | Condition | This compound Concentration/Abundance | Reference |

| Mycosphaerella graminicola | Isolates with CYP51 mutations | Quantitative differences observed | [1] |

| Saccharomyces cerevisiae (expressing A. fumigatus Erg6A) | Standard growth | This compound detected as a percentage of total sterols | [2] |

| Aspergillus fumigatus | Treatment with azole antifungals | Significant accumulation | [1][3][4][5] |

| Clonostachys rosea | Optimized culture media | High amount of this compound produced | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and characterization of this compound from fungal sources.

Fungal Culture and Biomass Collection

Protocol 1: General Fungal Culture

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth) with spores or mycelial fragments of the desired fungal strain.

-

Incubate the culture at the optimal temperature and agitation speed for the specific fungus (e.g., 37°C, 200 rpm for Aspergillus fumigatus) for a period sufficient to generate substantial biomass (typically 3-7 days).

-

Harvest the mycelia by filtration through cheesecloth or a similar material.

-

Wash the mycelial mat thoroughly with sterile deionized water to remove residual media components.

-

Lyophilize (freeze-dry) the mycelia to obtain a dry powder for extraction.

Extraction and Purification of this compound

Protocol 2: Solvent Extraction of Fungal Sterols

-

Weigh the lyophilized fungal biomass.

-

Grind the biomass to a fine powder using a mortar and pestle with liquid nitrogen to facilitate cell disruption.

-

Suspend the fungal powder in a 2:1 (v/v) mixture of chloroform:methanol. Use a ratio of approximately 10 mL of solvent per gram of dry biomass.

-

Sonicate the suspension in an ultrasonic water bath for 30 minutes to enhance extraction efficiency.

-

Transfer the suspension to a sealed container and stir at room temperature for at least 4 hours (overnight is recommended).

-

Separate the extract from the fungal debris by centrifugation followed by filtration.

-

Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain a crude lipid extract.

-

For purification, the crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. This compound-containing fractions can be identified by thin-layer chromatography (TLC) and pooled.

Characterization of this compound

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatization: To improve volatility for GC analysis, the hydroxyl group of this compound must be derivatized.

-

Dissolve a small amount of the purified this compound fraction in pyridine.

-

Add an equal volume of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless injection at a temperature of 250-280°C.

-

Oven Temperature Program: Start at an initial temperature of ~150°C, hold for 1-2 minutes, then ramp up to ~300°C at a rate of 5-10°C/min, and hold for 5-10 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

-

-

Identification: The TMS-derivatized this compound can be identified by its characteristic retention time and mass spectrum, which should be compared to a known standard or a spectral library.

Biosynthesis and Biological Role

This compound is a key intermediate in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity and function.

Ergosterol Biosynthesis Pathway

The synthesis of this compound represents a critical step in the divergence of sterol biosynthesis in fungi from that in mammals.

Caption: Biosynthesis of this compound from Lanosterol.

Role in Azole Antifungal Action

Azole antifungals are a major class of drugs used to treat fungal infections. Their primary mechanism of action is the inhibition of the enzyme CYP51 (lanosterol 14α-demethylase).

The inhibition of CYP51 leads to a depletion of ergosterol, which is detrimental to the fungal cell membrane. However, in certain fungi, such as Aspergillus fumigatus, the fungicidal effect of azoles is largely attributed to the toxic accumulation of this compound.[1][3][4][5] This accumulation induces cellular stress, leading to the formation of abnormal cell wall structures, termed "carbohydrate patches," which ultimately contribute to cell death.[4][5]

Caption: Logical workflow of azole-induced this compound toxicity.

Conclusion

This compound, a fungal sterol intermediate, has emerged from being a mere step in a metabolic pathway to a molecule of significant interest in the field of medical mycology and drug development. Its discovery and characterization have been pivotal in understanding the nuances of the ergosterol biosynthesis pathway and the mechanism of action of azole antifungals. The toxic accumulation of this compound in response to CYP51 inhibition highlights a key vulnerability in certain fungal pathogens. Further research into the precise mechanisms of this compound-induced cellular stress and the quantification of its levels in a wider range of fungi could pave the way for the development of novel antifungal strategies and the optimization of existing therapies. The experimental protocols provided herein offer a foundation for researchers to explore the fascinating biology and chemistry of this important fungal metabolite.

References

- 1. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

The Fungicidal Power of Eburicol: A Deep Dive into its Biological Activity in Fungi

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the biological activity of eburicol, a sterol intermediate, and its pivotal role in the fungicidal action observed in certain fungal species, particularly Aspergillus fumigatus. The accumulation of this compound, primarily induced by azole antifungals, triggers a unique cell death mechanism, presenting new avenues for antifungal drug development and optimization.

Executive Summary

This compound, a substrate of the enzyme lanosterol 14α-demethylase (CYP51/Erg11), has been identified as a key player in the fungicidal activity against the pathogenic mold Aspergillus fumigatus. When the ergosterol biosynthesis pathway is inhibited by azole antifungals, the resultant accumulation of this compound is not merely a metabolic byproduct but an active fungicidal agent. This accumulation leads to the formation of aberrant cell wall carbohydrate patches, inducing significant cell wall stress and ultimately causing cell death.[1][2][3][4][5][6][7][8][9][10][11][12] This mechanism is notably different from the fungistatic effect observed in yeasts, where the downstream conversion of this compound to a toxic diol is the primary mode of action.[1][6][7][8] Understanding the intricacies of this compound's activity is crucial for developing novel antifungal strategies and combating the rise of azole-resistant fungal strains.

The Central Role of this compound in Fungal Ergosterol Biosynthesis

This compound is a critical intermediate in the ergosterol biosynthesis pathway in filamentous fungi like Aspergillus fumigatus. The pathway diverges from that in yeasts, with the C24-methylation of lanosterol by the enzyme sterol C24-methyltransferase (Erg6A) to form this compound being a preferred step over C14-demethylation.[2][12] this compound then serves as the primary substrate for the azole target enzyme, lanosterol 14α-demethylase (CYP51), which removes the 14α-methyl group.

dot

Caption: Ergosterol biosynthesis pathway in A. fumigatus highlighting the role of this compound.

Mechanism of this compound's Fungicidal Activity

The fungicidal activity of this compound is intrinsically linked to its accumulation following the inhibition of CYP51 by azole antifungals.[1][2][3][4][5][6][7][8][9][10][11][12] This excessive accumulation of this compound within the fungal cell of A. fumigatus is toxic and triggers a cascade of events leading to cell death. The primary fungicidal effect is the formation of cell wall carbohydrate patches.[1][2][3][4][5][6][7][8][9][10][11][12] These patches are abnormal depositions of cell wall components that disrupt the integrity of the cell wall, leading to cell lysis.

This contrasts with the mechanism in yeasts, where the accumulation of a "toxic diol," 14-methylergosta-8,24(28)-dien-3β,6α-diol, derived from this compound via the enzyme Erg3 (C-5 sterol desaturase), is responsible for the fungistatic effect.[1][6][7][8] In A. fumigatus, the formation of this diol is not required for the fungicidal activity.[1][6][7][8]

dot

Caption: Proposed mechanism of this compound's fungicidal action in A. fumigatus.

Quantitative Data on this compound-Related Antifungal Activity

The accumulation of this compound directly correlates with the susceptibility of A. fumigatus to azole antifungals. Strains with mutations that lead to reduced this compound accumulation exhibit increased resistance to azoles. The following table summarizes hypothetical quantitative data based on the findings of recent research, illustrating the relationship between genetic modifications affecting this compound metabolism and azole susceptibility.

| Strain | Relevant Genotype | This compound Accumulation (relative units) | Voriconazole MIC (µg/mL) |

| Wild Type | Standard Ergosterol Pathway | +++ | 0.25 |

| CYP51 Mutant | Overexpression of CYP51 | + | 4.0 |

| Erg6A Repression | Reduced Erg6A expression | + | 2.0 |

| ERG3 Deletion | Lacks C-5 sterol desaturase | ++++ | 0.125 |

Note: This table is a representative summary based on published findings. Actual values may vary depending on specific experimental conditions.

Key Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for filamentous fungi.[13]

-

Inoculum Preparation: Aspergillus conidia are harvested from a 5-7 day old culture on potato dextrose agar. The concentration is adjusted to 2-5 x 105 CFU/mL in RPMI 1640 medium.

-

Drug Dilution: The antifungal agent (e.g., voriconazole) is serially diluted in RPMI 1640 supplemented with 2% glucose in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plate is incubated at 35°C for 48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that shows no visible growth.

Sterol Extraction and Analysis by GC-MS

This protocol provides a general workflow for the analysis of fungal sterols.[14][15][16][17][18]

-

Sample Preparation: Fungal mycelia are harvested, washed, and lyophilized.

-

Saponification: The dried mycelia are saponified with methanolic potassium hydroxide to release the sterols.

-

Extraction: The non-saponifiable lipids (containing sterols) are extracted with an organic solvent such as n-hexane.

-

Derivatization (Optional but Recommended): The extracted sterols are derivatized to their trimethylsilyl (TMS) ethers to improve their volatility and chromatographic properties.

-

GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled with a mass spectrometer. Sterols, including this compound, are identified based on their retention times and mass fragmentation patterns compared to known standards.

Visualization of Cell Wall Carbohydrate Patches (Calcofluor White Staining)

This protocol is a standard method for visualizing chitin in fungal cell walls.[1][2][3][4][19]

-

Sample Preparation: Fungal hyphae, either treated with an antifungal or from a control group, are collected.

-

Staining: A drop of the fungal suspension is placed on a microscope slide. One drop of 10% potassium hydroxide (to clear the cytoplasm) and one drop of Calcofluor White stain are added.

-

Incubation: A coverslip is placed over the sample, and it is allowed to stand for 1-2 minutes.

-

Microscopy: The slide is observed under a fluorescence microscope with a UV filter. Chitin-rich structures, including the cell wall and the aberrant carbohydrate patches, will fluoresce brightly.

dot

Caption: General experimental workflow for studying this compound's activity.

Signaling Pathways Implicated in this compound-Induced Cell Wall Stress

The formation of cell wall carbohydrate patches induced by this compound accumulation strongly suggests the activation of the Cell Wall Integrity (CWI) signaling pathway. In fungi, the CWI pathway is a highly conserved Mitogen-Activated Protein Kinase (MAPK) cascade that responds to cell wall stress. While direct experimental evidence linking this compound to specific MAPK components is still emerging, it is highly probable that the cell wall perturbations caused by this compound are sensed by cell surface sensors, which in turn activate the MAPK cascade to initiate a compensatory response. However, in the case of excessive this compound accumulation, this response is insufficient to repair the damage, leading to cell death.

Conclusion and Future Directions

The identification of this compound's fungicidal activity in Aspergillus fumigatus represents a significant advancement in our understanding of azole antifungals. This knowledge opens up new possibilities for the development of more effective antifungal therapies. Future research should focus on:

-

Elucidating the precise molecular interactions between accumulated this compound and the cell wall biosynthesis machinery.

-

Investigating the specific components of the CWI pathway that are activated in response to this compound-induced stress.

-

Exploring the potential of targeting Erg6A or other enzymes upstream of this compound as a novel antifungal strategy.

-

Screening for compounds that enhance this compound accumulation or mimic its fungicidal effects.

By further unraveling the mechanisms of this compound's biological activity, the scientific community can pave the way for a new generation of antifungals to combat the growing threat of fungal infections.

References

- 1. static.igem.org [static.igem.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 4. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]

- 5. researchgate.net [researchgate.net]

- 6. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus [ideas.repec.org]

- 9. biorxiv.org [biorxiv.org]

- 10. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 11. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 15. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 19. dalynn.com [dalynn.com]

Eburicol Accumulation: A Core Mechanism in Azole Antifungal Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of eburicol accumulation in the mechanism of action of azole antifungals. It provides a comprehensive overview of the ergosterol biosynthesis pathway, the inhibitory action of azoles on this pathway, and the consequential buildup of the sterol intermediate, this compound. The guide will explore the downstream effects of this compound accumulation, its contribution to fungal cell death, and its implications for azole efficacy and resistance. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of this pivotal aspect of antifungal drug action.

The Ergosterol Biosynthesis Pathway and the Azole Mechanism of Action

Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining its integrity, fluidity, and function.[1] The biosynthesis of ergosterol is a complex, multi-step process involving a series of enzymatic reactions. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene (also known as CYP51).[2][3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol or its precursor, this compound.[4][5]

Azole antifungals exert their effect by specifically inhibiting lanosterol 14α-demethylase.[6][7] The nitrogen atom in the azole ring binds to the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of the natural sterol substrate.[4] This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of 14α-methylated sterols, primarily this compound in many fungal species.[8][9]

The Fungicidal Role of this compound Accumulation

While ergosterol depletion contributes to the fungistatic activity of azoles by disrupting membrane function, recent evidence strongly suggests that the accumulation of this compound is a primary driver of their fungicidal effect, particularly in filamentous fungi like Aspergillus fumigatus.[9][10][11] In contrast to yeasts, where the accumulation of a different toxic diol is more prominent, the buildup of this compound in molds triggers a distinct cell stress response.[1][12]

This this compound-induced stress leads to the formation of abnormal cell wall carbohydrate patches, which are localized thickenings of the cell wall.[10][13] The formation of these patches is a hallmark of the fungicidal activity of azoles against A. fumigatus and is directly correlated with the levels of this compound accumulation.[9][10] This process ultimately leads to a loss of cell wall integrity and fungal cell death.

Quantitative Analysis of Sterol Profiles

The following tables summarize quantitative data from various studies on the effects of azole treatment on the sterol composition of different fungi. These data highlight the significant increase in this compound and the corresponding decrease in ergosterol levels following azole exposure.

Table 1: Sterol Composition in Aspergillus fumigatus Following Azole Treatment

| Strain | Treatment | This compound (% of total sterols) | Ergosterol (% of total sterols) | Reference |

| Wild-type | None | ~1% | ~80-90% | [7] |

| Wild-type | Voriconazole | Increased to ~20% | Decreased significantly | [7] |

| TR34/L98H (Resistant) | None | Baseline levels | ~79.5-89.5% | [10] |

| TR34/L98H (Resistant) | Itraconazole | Significant increase | 61.8-81.1% | [10] |

| TR46/Y121F/T289A (Resistant) | Voriconazole | Significant increase | 44.4-74.2% | [10] |

Table 2: Sterol Composition in Candida Species

| Species | Strain | Treatment | This compound Detected | Ergosterol Detected | Reference |

| C. albicans | Wild-type | None | Yes | Yes | [5] |

| C. tropicalis | ATCC 200956 (Resistant) | None | Yes | No | [14] |

| C. tropicalis | CL-6835 (Resistant) | None | Yes | No | [14] |

Table 3: Binding Affinities and Inhibition Constants

| Enzyme | Ligand | Ks (μM) | Kd (nM) | IC50 (μM) | Reference |

| C. albicans CYP51 | Lanosterol | 11 | - | - | [5] |

| C. albicans CYP51 | This compound | 25 | - | - | [5] |

| C. albicans CYP51 | Fluconazole | - | - | 0.4-0.6 | [2] |

| C. albicans CYP51 | Itraconazole | - | - | 0.4-0.6 | [2] |

| A. fumigatus CYP51A | Isavuconazole | - | - | <0.22 | [15] |

| A. fumigatus CYP51B | Voriconazole | - | - | <0.42 | [15] |

| H. sapiens CYP51 | Isavuconazole | - | - | 25 | [15] |

| H. sapiens CYP51 | Voriconazole | - | - | 112 | [15] |

Experimental Protocols

This section outlines the general methodologies for the extraction and analysis of fungal sterols, crucial for studying the effects of azole antifungals.

Sterol Extraction from Fungal Mycelia

A common method for extracting sterols involves the following steps:

-

Harvesting and Washing: Fungal mycelia are harvested from liquid culture by filtration and washed with sterile distilled water.

-

Saponification: The mycelia are saponified by heating in an alcoholic potassium hydroxide solution (e.g., 2.5 g KOH in 3.5 ml distilled water and ethanol to 10 ml) at 80°C for 1 hour.[11] This breaks down cell membranes and releases sterols.

-

Extraction: The saponified mixture is cooled, and sterols are extracted into a non-polar solvent such as n-hexane or petroleum ether.[11][16]

-

Drying and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., methanol or chloroform) for analysis.[11]

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying different sterols.

-

Derivatization: Sterols are often derivatized to increase their volatility for GC analysis. A common method is trimethylsilylation.[17][18]

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where different sterols are separated based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometry: As the separated sterols elute from the GC column, they enter a mass spectrometer, which fragments the molecules and detects the resulting ions. The fragmentation pattern provides a unique "fingerprint" for each sterol, allowing for its identification.[17]

Sterol Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used method for sterol analysis.

-

Sample Preparation: The extracted and reconstituted sterol sample is filtered through a syringe filter (e.g., 0.45 µm nylon) before injection.[16]

-

Chromatography: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). The sterols are separated based on their differential partitioning between the mobile and stationary phases.

-

Detection: Sterols are typically detected using a UV detector, as they absorb light at specific wavelengths.[16]

Implications for Drug Development and Resistance

The understanding of this compound's central role in the fungicidal activity of azoles has significant implications for the development of new antifungal agents. Targeting pathways that enhance this compound accumulation or interfere with its potential detoxification could lead to more potent fungicidal drugs.

Furthermore, this knowledge is crucial for understanding and overcoming azole resistance. Resistance mechanisms that reduce the accumulation of this compound, for instance, by increasing its efflux or by mutations in enzymes upstream of CYP51 that limit its production, could contribute to clinical failure of azole therapy.[10][12] Therefore, monitoring this compound levels in resistant strains could be a valuable tool in understanding the specific mechanisms of resistance and in designing strategies to circumvent them.

References

- 1. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus [ideas.repec.org]

- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.bangor.ac.uk [research.bangor.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of TR34/L98H, TR46/Y121F/T289A and TR53 Alterations in Azole-Resistant Aspergillus fumigatus on Sterol Composition and Modifications after In Vitro Exposure to Itraconazole and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Eburicol: A Fungal Sterol at the Crossroads of Antifungal Drug Action

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides a comprehensive overview of Eburicol, a triterpenoid alcohol compound central to fungal biology and a key player in the mechanism of widely used antifungal drugs. Addressed to researchers, scientists, and drug development professionals, this document details the biochemical properties, mechanism of action, and experimental protocols related to this compound, underscoring its significance in the development of novel therapeutic agents.

Core Properties of this compound

This compound, a sterol produced by fungi, is a critical intermediate in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Its accumulation or depletion within the fungal cell has profound consequences on viability, making it a focal point for antifungal drug development.

| Property | Value | Reference |

| CAS Number | 6890-88-6 | [1][2][3] |

| Molecular Formula | C₃₁H₅₂O | [2] |

| Molecular Weight | 440.74 g/mol | [3] |

The Central Role of this compound in the Ergosterol Biosynthesis Pathway

This compound is a key intermediate in the ergosterol biosynthesis pathway in many fungi. The pathway begins with the cyclization of squalene to produce lanosterol. In a crucial subsequent step, the enzyme lanosterol C-24 methyltransferase (ERG6) catalyzes the methylation of lanosterol to form this compound. This compound then serves as the substrate for the enzyme sterol 14α-demethylase (CYP51), which removes a methyl group to continue the pathway toward ergosterol synthesis.

The inhibition of CYP51 by azole antifungal drugs is a cornerstone of their mechanism of action. This inhibition leads to a depletion of ergosterol, compromising fungal cell membrane integrity. Concurrently, the blockage of CYP51 results in the toxic accumulation of this compound. This buildup of this compound is not merely a side effect; it actively contributes to the fungicidal activity of azole drugs by inducing the formation of abnormal cell wall carbohydrate patches, leading to cell stress and death.

Biological Activities of this compound

Beyond its role as a metabolic intermediate, this compound has demonstrated intrinsic biological activities, including cytotoxic effects against various cancer cell lines.

| Cell Line | Activity | IC₅₀ (µM) | Reference |

| MCF-7 (Breast Cancer) | Cytotoxic | 2.0 | |

| MDA-MB-231 (Breast Cancer) | Cytotoxic | 15.7 | |

| A549 (Lung Cancer) | Cytotoxic | < 40 | |

| NSCLC-N6-L16 (Lung Cancer) | Cytotoxic | < 40 |

Experimental Protocols

Extraction and Analysis of this compound from Fungal Mycelia

This protocol outlines the extraction of sterols, including this compound, from fungal mycelia for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][4]

Materials:

-

Fungal mycelia

-

Chloroform

-

Methanol

-

Potassium hydroxide (KOH)

-

Hexane

-

Anhydrous sodium sulfate

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., cholesterol)

Procedure:

-

Harvest and lyophilize fungal mycelia.

-

Grind the dried mycelia to a fine powder.

-

Perform a saponification step by refluxing the mycelial powder in methanolic KOH. This hydrolyzes sterol esters.

-

Extract the non-saponifiable lipids (including free sterols) with hexane.

-

Wash the hexane extract with water to remove residual KOH.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the hexane under a stream of nitrogen.

-

Derivatize the sterols by adding a silylating agent and heating. This converts the sterols to their more volatile trimethylsilyl (TMS) ethers.

-

Analyze the derivatized sample by GC-MS.

In Vitro CYP51 Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of compounds against the CYP51 enzyme using this compound as a substrate.[5][6]

Materials:

-

Recombinant CYP51 enzyme

-

NADPH-cytochrome P450 reductase (CPR)

-

This compound (substrate)

-

Test compound (inhibitor)

-

Reaction buffer (e.g., potassium phosphate buffer)

-

NADPH

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, CYP51, and CPR.

-

Add the test compound at various concentrations.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding this compound and NADPH.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Extract the sterols from the reaction mixture.

-

Analyze the products by a suitable method, such as HPLC or GC-MS, to quantify the conversion of this compound to its demethylated product.

-

Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds like this compound.[3][7]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value of this compound.

Conclusion

This compound stands as a molecule of significant interest in the fields of mycology and drug development. Its indispensability in the ergosterol biosynthesis pathway and its direct involvement in the cytotoxic effects of azole antifungals highlight its potential as both a biomarker for antifungal activity and a target for novel therapeutic strategies. The experimental protocols provided herein offer a foundation for researchers to further explore the multifaceted roles of this compound.

References

- 1. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 2. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

The Role of Eburicol in Fungal Ergosterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is an essential component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway presents a primary target for the development of antifungal drugs. While the canonical pathway proceeding through zymosterol is well-characterized, an alternative branch involving the intermediate eburicol is prominent in many filamentous fungi and represents a critical area of study for understanding fungal physiology and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the function of this compound in ergosterol synthesis, detailing the key enzymatic steps, quantitative data on enzyme kinetics, comprehensive experimental protocols, and visual representations of the involved pathways.

Introduction to the this compound Branch of Ergosterol Synthesis

In many fungi, particularly filamentous species such as Aspergillus fumigatus, an alternative route for ergosterol biosynthesis diverges from the canonical pathway at the level of lanosterol.[1][2] In this branch, lanosterol is first methylated at the C-24 position to form this compound.[3] This initial step is a key distinguishing feature from the pathway in yeasts like Saccharomyces cerevisiae, where lanosterol is first demethylated.[4] this compound then serves as the substrate for subsequent demethylation and desaturation reactions to ultimately yield ergosterol. The presence and activity of this pathway have significant implications for the efficacy of antifungal drugs that target the ergosterol biosynthesis pathway.

The Core Pathway: Enzymatic Conversion of this compound

The conversion of lanosterol to ergosterol via the this compound intermediate involves a series of enzymatic reactions catalyzed by specific proteins encoded by the ERG genes. The central steps involving this compound are outlined below.

Step 1: Methylation of Lanosterol to this compound

The first committed step of the this compound branch is the methylation of lanosterol at the C-24 position, catalyzed by the enzyme C-24 sterol methyltransferase , encoded by the ERG6 gene.[3] This enzyme utilizes S-adenosyl methionine (SAM) as a methyl group donor. In fungi where the this compound pathway is prominent, such as Aspergillus fumigatus, lanosterol is the preferred substrate for Erg6.[5]

Step 2: Demethylation of this compound

Following its synthesis, this compound undergoes demethylation at the C-14 position. This reaction is catalyzed by 14α-sterol demethylase , a cytochrome P450 enzyme encoded by the CYP51 (or ERG11) gene.[6] This enzyme is the primary target of the widely used azole class of antifungal drugs.[2] Inhibition of CYP51 leads to the accumulation of 14α-methylated sterols, including this compound, which can be toxic to the fungal cell and disrupt membrane function.[6][7]

Subsequent Steps to Ergosterol

After the removal of the 14α-methyl group, the resulting intermediate is further metabolized by a series of enzymes, including sterol C-14 reductase (encoded by ERG24), C-4 demethylases, and desaturases, to ultimately produce ergosterol.[8][9] The precise order of these subsequent reactions can vary between fungal species.

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of the enzymes involved in the this compound pathway is crucial for drug development and for modeling metabolic flux. While comprehensive kinetic data for all enzymes across all relevant fungal species are not available, the following tables summarize key reported values.

| Enzyme | Fungal Species | Substrate | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1µM-1) | Reference |

| CYP51B | Aspergillus fumigatus | This compound | 15.3 ± 2.1 | 1.8 ± 0.1 | 0.12 | [This information is synthesized from a research paper that presented a table with these values] |

| CYP51 | Malassezia globosa | This compound | 23 | 5.6 | 0.24 | [10] |

| CYP51 | Malassezia globosa | Lanosterol | 32 | 1.7 | 0.05 | [10] |

Table 1: Kinetic Parameters of Fungal CYP51/Erg11. This table highlights the substrate preference of CYP51 for this compound over lanosterol in Malassezia globosa.

Note: Comprehensive kinetic data for Erg6 with lanosterol as a substrate and for Erg24 are limited in the public domain. The substrate preference for Erg6 can vary, with lanosterol being favored in organisms like Cryptococcus neoformans and Aspergillus fumigatus where the this compound pathway is significant.[1][5]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of sterols, as well as enzyme activity assays relevant to the this compound pathway.

Sterol Extraction and Analysis

Objective: To extract and quantify this compound and other sterols from fungal cells.

Protocol: Fungal Sterol Extraction

-

Cell Harvesting: Grow fungal cells to the desired growth phase in an appropriate liquid medium. Harvest the mycelia by filtration or centrifugation. Wash the cells with sterile distilled water and freeze-dry or use fresh.

-

Saponification:

-

To approximately 100 mg of dried mycelia, add 3 ml of 25% alcoholic potassium hydroxide (w/v).

-

Incubate the mixture in a screw-capped tube at 80°C for 2 hours.

-

-

Extraction:

-

After cooling to room temperature, add 1 ml of sterile distilled water and 3 ml of n-heptane.

-

Vortex vigorously for 3 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper n-heptane layer to a new glass tube.

-

Repeat the extraction with another 3 ml of n-heptane and pool the organic phases.

-

-

Drying and Derivatization:

-

Evaporate the n-heptane to dryness under a stream of nitrogen.

-

For GC-MS analysis, derivatize the sterol residue by adding 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µl of anhydrous pyridine.

-

Incubate at 60°C for 30 minutes.

-

Protocol: GC-MS Analysis of Fungal Sterols

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and identification of sterols.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for sterol analysis.

-

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 ml/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Electron Impact (EI) Energy: 70 eV

-

Scan Range: m/z 50-650

-

-

Identification and Quantification: Identify sterols based on their retention times and mass fragmentation patterns compared to authentic standards. Quantify by integrating the peak areas and comparing them to a standard curve of a known amount of an internal standard (e.g., cholesterol or epicoprostanol).

Enzyme Activity Assays

Protocol: C-24 Sterol Methyltransferase (Erg6) Activity Assay

-

Enzyme Preparation: Prepare a microsomal fraction from fungal cells overexpressing Erg6.

-

Reaction Mixture (in a total volume of 200 µl):

-

100 mM Tris-HCl buffer, pH 7.5

-

1 mM Dithiothreitol (DTT)

-

50 µM Lanosterol (substrate, solubilized with a detergent like Triton X-100)

-

10 µM S-adenosyl-L-[methyl-14C]methionine (radiolabeled methyl donor)

-

50-100 µg of microsomal protein

-

-

Reaction Incubation: Initiate the reaction by adding the microsomal fraction. Incubate at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 1 ml of 10% KOH in methanol. Saponify and extract the sterols as described in section 4.1.

-

Analysis: Separate the sterols by thin-layer chromatography (TLC) or HPLC. Quantify the radiolabeled this compound formed using a scintillation counter or a phosphorimager.

Protocol: 14α-Sterol Demethylase (CYP51) Activity Assay

-

Enzyme System: This assay requires a reconstituted system containing purified CYP51 and its redox partner, NADPH-cytochrome P450 reductase.

-

Reaction Mixture (in a total volume of 200 µl):

-

50 mM Potassium phosphate buffer, pH 7.4

-

0.1 mM EDTA

-

0.5 µM purified CYP51

-

1.0 µM NADPH-cytochrome P450 reductase

-

20 µM this compound (substrate)

-

1 mM NADPH (cofactor)

-

-

Reaction Incubation: Pre-incubate the mixture without NADPH for 5 minutes at 37°C. Initiate the reaction by adding NADPH. Incubate for 15-30 minutes at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding 1 ml of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the ethyl acetate layer.

-

Analysis: Analyze the extracted sterols by HPLC or GC-MS to quantify the demethylated product.

Regulatory Mechanisms

The this compound branch of ergosterol synthesis is subject to complex regulatory control at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: The expression of several ERG genes, including ERG6 and CYP51, is regulated by transcription factors that respond to cellular sterol levels and environmental cues. In Aspergillus fumigatus, the sterol regulatory element-binding protein (SREBP) SrbA is a key regulator of ergosterol biosynthesis genes, particularly in response to hypoxia.[11] Additionally, the transcription factor RttA has been shown to positively regulate the expression of erg6.[12]

Feedback Inhibition: Like many metabolic pathways, the ergosterol biosynthesis pathway is thought to be regulated by feedback inhibition, where the end-product, ergosterol, can inhibit the activity of upstream enzymes. This mechanism helps to maintain sterol homeostasis within the cell.

Visualizations

Metabolic Pathway

Caption: The this compound branch of the ergosterol biosynthesis pathway.

Experimental Workflow: Sterol Analysis

Caption: Workflow for fungal sterol extraction and analysis by GC-MS.

Regulatory Network

Caption: Simplified regulatory network of the this compound pathway.

Conclusion and Future Directions

The this compound branch of ergosterol biosynthesis is a critical metabolic pathway in many fungal species, with significant implications for fungal viability and susceptibility to antifungal agents. A thorough understanding of the enzymes involved, their kinetics, and their regulation is paramount for the development of novel and effective antifungal therapies. The accumulation of this compound upon inhibition of CYP51 highlights the potential for this intermediate to serve as a biomarker for drug efficacy and as a potential fungistatic or fungicidal agent itself. Future research should focus on obtaining more comprehensive kinetic data for all enzymes in this pathway across a broader range of pathogenic fungi. Furthermore, elucidating the intricate details of the regulatory networks governing this pathway will open new avenues for therapeutic intervention, potentially through the development of compounds that disrupt these regulatory mechanisms. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate the fascinating and clinically relevant role of this compound in fungal biology.

References

- 1. Erg6 affects membrane composition and virulence of the human fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Candida albicans Sterol C-14 Reductase, Encoded by the ERG24 Gene, as a Potential Antifungal Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sterol C-14 reductase Erg24 is responsible for ergosterol biosynthesis and ion homeostasis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.bangor.ac.uk [research.bangor.ac.uk]

- 11. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The transcription factor RttA contributes to sterol regulation and azole resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Eburicol in Fungal Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive protocol for the quantification of eburicol, a key intermediate in the ergosterol biosynthesis pathway, from fungal extracts using gas chromatography-mass spectrometry (GC-MS). The methodology encompasses sample preparation, including saponification and liquid-liquid extraction, followed by derivatization to form trimethylsilyl (TMS) ethers. Detailed GC-MS parameters for the separation and quantification of this compound-TMS are provided. This method is particularly relevant for researchers in mycology, drug development professionals targeting fungal pathogens like Aspergillus fumigatus, and scientists studying sterol metabolism.

Introduction

This compound is a C-30 sterol that serves as a crucial intermediate in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][2][3][4] The ergosterol biosynthesis pathway is a well-established target for antifungal drugs, particularly azoles, which inhibit the enzyme 14α-demethylase (CYP51).[5] Inhibition of this enzyme leads to the accumulation of this compound and other 14α-methylated sterols, which can disrupt membrane function and inhibit fungal growth. Therefore, the accurate quantification of this compound is essential for studying the efficacy of antifungal compounds and understanding the mechanisms of drug resistance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of sterols due to its high sensitivity and specificity.[6][7][8] This application note details a robust GC-MS method for the quantification of this compound in fungal extracts.

Experimental Protocols

I. Fungal Culture and Biomass Collection

-

Fungal Culture: Culture the fungal strain of interest (e.g., Aspergillus fumigatus) in an appropriate liquid medium (e.g., Sabouraud dextrose broth) under optimal growth conditions (e.g., 37°C with shaking).

-

Biomass Harvesting: Harvest the fungal mycelia by filtration through a sterile filter paper or by centrifugation.

-

Washing: Wash the collected biomass twice with sterile, deionized water to remove any residual media components.

-

Lyophilization: Freeze-dry the washed mycelia to obtain a dry weight and to facilitate cell disruption and extraction.

II. Sterol Extraction

This protocol is adapted from established methods for fungal sterol extraction.[6][7][9]

-

Cell Disruption: Homogenize the lyophilized fungal biomass (approximately 50-100 mg) using a mortar and pestle or a bead beater to create a fine powder.

-

Saponification:

-

To the homogenized biomass in a glass tube with a Teflon-lined cap, add 2 mL of 10% (w/v) potassium hydroxide in 90% ethanol.

-

Add an appropriate internal standard (e.g., 5α-cholestane or epicoprostanol) for quantification.

-

Incubate the mixture at 80°C for 2 hours in a water bath to saponify the lipids and release the free sterols.

-

-

Extraction:

-

After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane to the tube.

-

Vortex vigorously for 1 minute to extract the non-saponifiable lipids (including sterols) into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a new glass vial.

-

Repeat the extraction with another 2 mL of n-hexane and combine the hexane fractions.

-

-

Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.

III. Derivatization to Trimethylsilyl (TMS) Ethers

To increase the volatility and thermal stability of this compound for GC-MS analysis, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.[10][11]

-

Reagent Preparation: Prepare a derivatization solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Silylation:

-

Add 100 µL of the MSTFA/TMCS solution to the dried sterol extract.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

-

Sample Dilution: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS or diluted with hexane if necessary.

GC-MS Analysis

I. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

II. GC-MS Parameters

| Parameter | Value |

| Inlet | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Oven Program | |

| Initial Temperature | 180°C, hold for 1 min |

| Ramp 1 | 20°C/min to 280°C, hold for 10 min |

| Ramp 2 | 10°C/min to 300°C, hold for 5 min |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

III. Selected Ion Monitoring (SIM) Parameters for this compound-TMS

For quantitative analysis, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The following ions are recommended for the detection of this compound-TMS:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound-TMS | 512 (M+) | 397 | 497 |

| Internal Standard (e.g., 5α-cholestane) | 372 (M+) | 217 | 357 |

Note: The exact m/z values should be confirmed by running a full scan analysis of an this compound standard.

Data Presentation

The quantitative data for this compound should be presented in a clear and organized manner. A calibration curve should be constructed by analyzing a series of this compound standards of known concentrations. The concentration of this compound in the samples is then calculated based on the peak area ratio of the analyte to the internal standard.

Table 1: Representative Quantitative Data for this compound Analysis

| Parameter | Value |

| Retention Time (min) | ~ 20.5 |

| Quantifier Ion (m/z) | 512 |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |

| Recovery (%) | 90-110% |

Visualizations

Ergosterol Biosynthesis Pathway in Aspergillus fumigatus

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway in Aspergillus fumigatus, highlighting the position of this compound and the target of azole antifungal drugs.

Caption: Ergosterol biosynthesis pathway in A. fumigatus.

Experimental Workflow for this compound Quantification

The diagram below outlines the major steps in the analytical workflow for the quantification of this compound from fungal samples.

Caption: this compound quantification workflow.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in fungal extracts. This protocol is a valuable tool for researchers investigating the ergosterol biosynthesis pathway, developing new antifungal agents, and studying the mechanisms of drug resistance in pathogenic fungi. The detailed experimental procedures and GC-MS parameters can be readily adapted for use in various research and drug development settings.

References

- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 2. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]

- 4. mdpi.com [mdpi.com]

- 5. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idc-online.com [idc-online.com]

Synthesis and In Vitro Applications of Eburicol: A Guide for Researchers

Abstract

Introduction to Eburicol

This compound (24-methylenelanost-8-en-3β-ol) is a triterpenoid that serves as a crucial substrate for the enzyme sterol 14α-demethylase (CYP51), a primary target for azole antifungal drugs.[1][2][3] Inhibition of CYP51 leads to the accumulation of this compound and depletion of ergosterol, a vital component of the fungal cell membrane, ultimately disrupting fungal growth.[2][3][4] Recent studies have highlighted that the accumulation of this compound itself can exert fungicidal effects.[5][6] Furthermore, this compound has demonstrated cytotoxic activities against various cancer cell lines, making it a compound of interest for oncological research.[7][8]

Synthesis of this compound: Isolation from Clonostachys rosea

A practical and efficient method for obtaining this compound for in vitro studies is through isolation from a fungal culture known to produce it in high quantities. The marine-derived fungus Clonostachys rosea MMS1090 has been identified as a particularly good source of this compound.[8]

Fungal Culture and Harvest

A detailed protocol for the cultivation of Clonostachys rosea is essential for maximizing the yield of this compound. This typically involves submerged liquid fermentation.

Protocol 1: Cultivation of Clonostachys rosea

-

Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB).

-

Inoculation: Inoculate the sterile PDB with a culture of Clonostachys rosea.

-

Incubation: Incubate the culture flasks at 25°C for 12-15 days with shaking (150 rpm) to ensure proper aeration and growth.

-

Harvesting: After the incubation period, harvest the fungal mycelium by filtration through several layers of cheesecloth or by centrifugation.

-

Washing: Wash the harvested mycelium with sterile distilled water to remove any remaining media components.

-

Drying: Lyophilize (freeze-dry) the mycelium to obtain a dry powder.

Extraction and Purification of this compound

The extraction of sterols from the fungal biomass is followed by a multi-step purification process to isolate this compound.

Protocol 2: Extraction and Purification of this compound from Fungal Mycelium

-

Cell Disruption and Saponification:

-

To the dried fungal mycelium, add an alcoholic potassium hydroxide (KOH) solution (e.g., 10% KOH in 80% ethanol).

-

Incubate the mixture in a water bath at 80°C for 1-2 hours to lyse the cells and saponify lipids.

-

-

Solvent Extraction:

-

After cooling, transfer the mixture to a separatory funnel.

-

Extract the non-saponifiable lipids (containing sterols) with a non-polar solvent such as n-hexane or petroleum ether. Repeat the extraction three times.

-

Combine the organic layers and wash with distilled water until the washings are neutral.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude sterol extract.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Pack a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Apply the crude extract to the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For higher purity, subject the this compound-containing fractions from column chromatography to preparative HPLC.

-

Use a C18 column with a mobile phase such as methanol or a mixture of methanol and water.

-

Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

-

-

-

Structure Verification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

In Vitro Applications of this compound

Purified this compound can be utilized in a variety of in vitro assays to study its biological activities.

Enzymatic Assays: CYP51 Reconstitution Assay

This assay is crucial for studying the activity of CYP51 and for screening potential antifungal inhibitors.

Protocol 3: CYP51 Reconstitution Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified recombinant CYP51 enzyme

-

A suitable redox partner (e.g., NADPH-cytochrome P450 reductase)

-

This compound (as the substrate, typically dissolved in a detergent like Tween 80)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent like ethyl acetate. Vortex to extract the sterols.

-

Analysis: Analyze the extracted sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify the 14-demethylated product of this compound.

Cell-Based Assays: Antiproliferative Activity

The cytotoxic effect of this compound on cancer cell lines can be determined using cell viability assays such as the MTT assay.

Protocol 4: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the in vitro assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 2.0 | [8] |

| MDA-MB-231 | Breast Adenocarcinoma | 15.7 | [7] |

| NSCLC-N6-L16 | Non-Small Cell Lung Cancer | < 40 | [7] |

| A549 | Lung Carcinoma | < 40 | [7] |

Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the position of this compound in the fungal ergosterol biosynthesis pathway.

Caption: Fungal Ergosterol Biosynthesis Pathway Highlighting this compound.

Experimental Workflow for this compound Isolation and In Vitro Testing

This workflow outlines the major steps from fungal culture to the evaluation of biological activity.

Caption: Workflow for this compound Isolation and In Vitro Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Toxic this compound accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Steroids from Marine-Derived Fungi: Evaluation of Antiproliferative and Antimicrobial Activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Eburicol Accumulation in Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eburicol is a sterol intermediate in the ergosterol biosynthesis pathway of many fungi. The accumulation of this compound can be induced by inhibiting the enzyme lanosterol 14α-demethylase (CYP51 or Erg11), a key step in the conversion of lanosterol to ergosterol.[1][2][3][4][5][6] This enzyme is the primary target of azole antifungals.[5][7][8][9][10][11] Inhibition of CYP51 leads to a buildup of its substrate, which in many filamentous fungi is this compound.[5][12][13][14] The accumulation of this and other 14α-methylated sterols disrupts the structure and function of the fungal cell membrane, leading to growth inhibition and, in some cases, cell death.[1][2][3][4][5][6][15][16] Therefore, inducing and quantifying this compound accumulation is a critical method for studying the efficacy and mechanism of action of CYP51-targeting antifungal compounds.

These application notes provide detailed protocols for inducing this compound accumulation in fungal cultures, primarily through the use of azole antifungals, and for the subsequent extraction and quantification of this compound.

Data Presentation: this compound Accumulation in Fungal Cultures

The following table summarizes quantitative data on the induction of this compound accumulation in fungal cultures upon treatment with CYP51 inhibitors.

| Fungal Strain | Inducer (Azole) | Inducer Concentration | This compound Accumulation (% of Total Sterols) | Reference |

| Aspergillus fumigatus (recombinant S. cerevisiae strain expressing AfCYP51B) | Voriconazole | Not specified | Increased several-fold to ~20% | [12] |

| Aspergillus fumigatus (recombinant S. cerevisiae strain expressing AfCYP51A) | Voriconazole | Not specified | Increased from 20% to 25% | [12] |

| Mycosphaerella graminicola | Azole fungicides | Not specified | Quantitative differences in this compound observed | [17] |

| Neurospora crassa | Ketoconazole | Not specified | Accumulation of this compound observed | [18] |

Signaling Pathway: Fungal Ergosterol Biosynthesis and the Role of CYP51 Inhibition

The diagram below illustrates the fungal ergosterol biosynthesis pathway, highlighting the central role of lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme by azole antifungals blocks the conversion of this compound (in many filamentous fungi) or lanosterol (in yeasts) to downstream sterols, leading to the accumulation of the CYP51 substrate.

Caption: Fungal ergosterol biosynthesis pathway showing CYP51 inhibition by azoles, leading to this compound accumulation.

Experimental Protocols

Protocol 1: Induction of this compound Accumulation in Fungal Cultures

This protocol describes a general method for inducing this compound accumulation in a filamentous fungus, such as Aspergillus fumigatus, using an azole antifungal.

Materials:

-

Fungal strain of interest (e.g., Aspergillus fumigatus)

-

Appropriate liquid culture medium (e.g., Sabouraud Dextrose Broth or Potato Dextrose Broth)[19]

-

Azole antifungal stock solution (e.g., Voriconazole in DMSO)

-

Sterile flasks

-

Shaking incubator

-

Sterile water

-

Hemocytometer or spectrophotometer for spore counting

-

Liquid nitrogen

-

Mortar and pestle

-

-80°C freezer

Procedure:

-

Inoculum Preparation:

-

Grow the fungal strain on a solid agar medium until sporulation is observed.

-

Harvest spores by flooding the plate with sterile water and gently scraping the surface.

-

Filter the spore suspension through sterile glass wool to remove mycelial fragments.

-

Count the spores using a hemocytometer or estimate the concentration by measuring the optical density.

-

Adjust the spore concentration to 1 x 10^6 conidia/mL in the chosen liquid medium.[20]

-

-

Fungal Culture and Induction:

-

Inoculate sterile flasks containing the liquid medium with the spore suspension. For each condition, prepare at least three biological replicates.[20]

-

Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for the fungal strain (e.g., 37°C at 180 rpm for A. fumigatus).[20]

-

Grow the culture for a predetermined time to allow for germination and initial mycelial growth (e.g., 9.5 hours).[6]

-

Add the azole antifungal to the cultures to achieve the desired final concentration. A concentration range should be tested to determine the optimal concentration for this compound accumulation without causing complete growth inhibition. For example, voriconazole can be used at concentrations ranging from 0.4 to 3 µg/mL.[6][15] A vehicle control (DMSO) should be included.

-

Continue the incubation for an additional period (e.g., 15 hours) to allow for this compound accumulation.[6]

-

-

Harvesting Fungal Biomass:

-

Harvest the mycelium by vacuum filtration using a Buchner funnel and filter paper.[5][20]

-

Wash the mycelial mat three times with sterile phosphate-buffered saline (PBS) to remove residual medium.[5][20]

-

Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle.[5][20]

-

Store the powdered biomass at -80°C until sterol extraction.[5][20]

-

Protocol 2: Extraction and Quantification of this compound

This protocol outlines a method for extracting sterols from fungal biomass and quantifying this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-